physicochemical properties of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid
physicochemical properties of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid
Introduction
4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant interest in the pharmaceutical and cosmetic industries.[1][2][3] This guide provides a comprehensive analysis of the physicochemical properties of this compound. Given the limited direct experimental data on this specific molecule, this document establishes a robust scientific foundation by examining the properties of its constituent precursors: 4-aminobenzoic acid and cyclohex-3-enecarboxylic acid. This comparative approach allows for informed predictions of the target molecule's characteristics, offering valuable insights for researchers and professionals in drug development.
Chemical Structure and Nomenclature
The foundational step in understanding a molecule is to delineate its structure. 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid is comprised of a benzoic acid moiety linked via an amide bond to a cyclohex-3-enecarbonyl group.
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IUPAC Name: 4-[(cyclohex-3-ene-1-carbonyl)amino]benzoic acid
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Molecular Formula: C₁₄H₁₅NO₃
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Molecular Weight: 245.28 g/mol
Caption: Chemical structure of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid.
Physicochemical Properties of Precursor Molecules
A thorough understanding of the starting materials is critical for predicting the properties of the final compound and for designing a robust synthesis protocol.
4-Aminobenzoic Acid (PABA)
PABA is a white crystalline solid that consists of a benzene ring substituted with amino and carboxyl groups.[1] It is slightly soluble in water.[1]
| Property | Value | Source |
| CAS Number | 150-13-0 | [2][3][4][5] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2][4] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 187-189 °C | [1][2][6] |
| Boiling Point | 340 °C (decomposes) | [1] |
| Density | 1.374 g/cm³ at 20°C | [1][2] |
| Solubility in Water | Slightly soluble in cold water, more soluble in hot water | [1][2] |
| pKa | 3.5 (5g/l, H₂O, 20℃) | [6] |
| LogP | 0.83 | [7] |
Cyclohex-3-enecarboxylic Acid
This precursor is a liquid at room temperature and is incompatible with bases and strong oxidizing agents.[8] It exists as (R) and (S) enantiomers.
| Property | Value | Source |
| CAS Number | 4771-80-6 | [8] |
| Molecular Formula | C₇H₁₀O₂ | [8][9][10] |
| Molecular Weight | 126.15 g/mol | [8][9][10] |
| Appearance | Clear yellow-brownish to gray-bluish liquid | [8] |
| Melting Point | 17-19 °C | [8][11] |
| Boiling Point | 130-133 °C/4 mmHg | [8] |
| Density | 1.081 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.48 | [8] |
| pKa | 4.67±0.20 (Predicted) | [8][11] |
| Water Solubility | Insoluble | [8] |
Predicted Physicochemical Properties of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid
Based on the properties of its precursors, we can predict the physicochemical characteristics of the target molecule. The formation of an amide bond between PABA and cyclohex-3-enecarboxylic acid will significantly influence these properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 245.28 g/mol | Sum of precursor molecular weights (137.14 + 126.15) minus the molecular weight of water (18.01). |
| Appearance | White to off-white solid | The combination of two solid/liquid precursors into a larger, more complex molecule generally results in a solid product. |
| Melting Point | > 190 °C | Expected to be higher than PABA due to increased molecular weight and the introduction of an additional hydrogen bond donor/acceptor site in the amide linkage, leading to stronger intermolecular forces. |
| Solubility in Water | Poorly soluble | The hydrophobic cyclohexene ring will decrease aqueous solubility compared to PABA, despite the presence of polar carboxyl and amide groups. |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The aromatic and aliphatic components suggest solubility in a range of organic solvents. |
| pKa | ~3.5-4.5 | The carboxylic acid group is the primary acidic proton. Its pKa is expected to be similar to that of PABA, with minor influence from the rest of the molecule. |
| LogP | > 1.0 | The addition of the cyclohexene moiety will increase the lipophilicity compared to PABA. |
Experimental Protocols
Synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid
The synthesis of the target compound can be achieved via an amide coupling reaction between 4-aminobenzoic acid and cyclohex-3-enecarboxylic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Step-by-Step Methodology:
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Reagent Preparation:
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Dissolve 4-aminobenzoic acid (1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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In a separate flask, dissolve cyclohex-3-enecarboxylic acid (1.1 eq.) and a coupling agent (e.g., EDC, 1.2 eq.) in the same solvent.
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Add a catalytic amount of a coupling additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to the carboxylic acid solution.
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Reaction:
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Slowly add the carboxylic acid solution to the PABA solution at 0°C with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).
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Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid.
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Caption: Workflow for the synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid.
Conclusion
This technical guide provides a detailed physicochemical profile of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid through a scientifically grounded, comparative analysis of its precursors. The predicted properties and the outlined synthesis protocol offer a solid starting point for researchers and drug development professionals. Further empirical studies are warranted to validate these predictions and to fully elucidate the compound's characteristics and potential applications.
References
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PubChem. 4-Aminobenzoic acid | C7H7NO2 | CID 978. [Link]
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PubChem. (R)-Cyclohex-3-enecarboxylic acid | C7H10O2 | CID 736697. [Link]
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PubChem. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. [Link]
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PubChem. Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. [Link]
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PubChem. 4-(((4-Aminophenyl)amino)carbonyl)benzoic acid | C14H12N2O3. [Link]
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PubChem. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564. [Link]
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MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
- Google Patents.
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PrepChem.com. Synthesis of 4-[(Cyclooctylmethyl)amino]benzoic acid. [Link]
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![Chemical structure of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid](https://i.imgur.com/uRj0p2a.png)
